molecular formula C17H24N6O B6575836 2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1049477-60-2

2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one

Cat. No.: B6575836
CAS No.: 1049477-60-2
M. Wt: 328.4 g/mol
InChI Key: HRCAMUCRWLOMAI-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20115941 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions and possibly hydrogen bonding.

Biochemical Pathways

Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, bacterial and fungal growth, tumor growth, and blood pressure regulation.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes This suggests that the compound may have good bioavailability

Result of Action

Given the wide range of biological activities associated with tetrazole derivatives , the compound could potentially have various effects at the molecular and cellular level, such as inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.

Biochemical Analysis

Biochemical Properties

2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including P38 MAP kinase, which is involved in inflammatory responses . The compound’s tetrazole ring allows it to form non-covalent interactions with these biomolecules, enhancing its bioavailability and reducing potential negative effects .

Cellular Effects

The effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one on cellular processes are profound. It influences cell signaling pathways, particularly those related to inflammation and immune responses. The compound has been shown to affect gene expression, leading to changes in cellular metabolism and function . Its impact on cell signaling pathways can modulate the activity of various transcription factors, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one exerts its effects through binding interactions with specific biomolecules. The tetrazole ring in the compound allows it to inhibit or activate enzymes by forming hydrogen bonds and other non-covalent interactions . This can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.

Metabolic Pathways

2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites within cells, influencing overall cellular function and health.

Transport and Distribution

The transport and distribution of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of 2,2-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-17(2,3)16(24)22-11-9-21(10-12-22)13-15-18-19-20-23(15)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCAMUCRWLOMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.